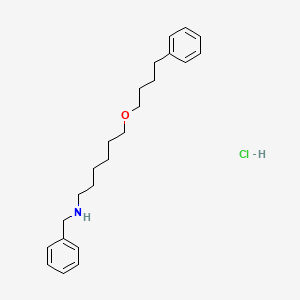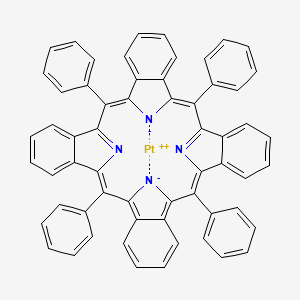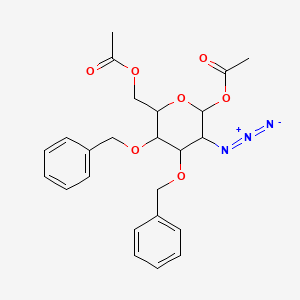
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate is a synthetic carbohydrate derivative. This compound is characterized by the presence of an azido group at the 2-position, phenylmethyl (benzyl) protecting groups at the 3 and 4 positions, and acetate groups at the 1 and 6 positions of the glucopyranose ring. These modifications make it a valuable intermediate in the synthesis of various bioactive molecules and glycoconjugates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 4 positions of D-glucopyranose are protected using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Azido Group: The hydroxyl group at the 2-position is converted to an azido group using reagents like diphenylphosphoryl azide (DPPA) or sodium azide in the presence of a suitable catalyst.
Acetylation: The remaining hydroxyl groups at the 1 and 6 positions are acetylated using acetic anhydride and a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.
Reduction: The azido group can be reduced to an amino group using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or other peroxides.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranose derivatives.
科学研究应用
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of carbohydrate-protein interactions and cell surface glycosylation.
Medicine: For the development of glycosylated drugs and vaccines.
Industry: In the production of specialty chemicals and materials.
作用机制
The compound exerts its effects primarily through its azido group, which can participate in click chemistry reactions, forming stable triazole linkages. This makes it useful in bioconjugation and labeling studies. The phenylmethyl and acetate protecting groups help in controlling the reactivity and solubility of the compound during various synthetic transformations.
相似化合物的比较
Similar Compounds
2-Azido-2-deoxy-D-glucopyranose: Lacks the phenylmethyl and acetate protecting groups, making it more reactive.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-glucopyranose: Has acetate groups at the 3, 4, and 6 positions instead of phenylmethyl groups.
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose: Lacks the acetate groups at the 1 and 6 positions.
Uniqueness
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate is unique due to its specific combination of protecting groups, which provide a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications.
属性
IUPAC Name |
[6-acetyloxy-5-azido-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-16(28)30-15-20-22(31-13-18-9-5-3-6-10-18)23(32-14-19-11-7-4-8-12-19)21(26-27-25)24(34-20)33-17(2)29/h3-12,20-24H,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNIPGXHEHYFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
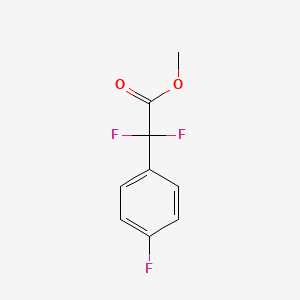
![tert-butyl N-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]carbamate](/img/new.no-structure.jpg)
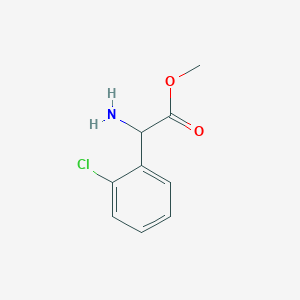
![[(4S)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]ferrocene](/img/structure/B1180733.png)
![Cobalt, [[2,2'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B1180735.png)
![1-(Methylsulfonyl)-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B1180738.png)
